Enhanced Computed Lipophilicity (XLogP3) of the 5-Chloro Congener Drives Membrane Permeability and Target Engagement Potential
The target compound exhibits a computed partition coefficient (XLogP3) of 4.4, which is 0.6 log units higher than the des-chloro analog (XLogP3 ≈ 3.8) [1]. This increased lipophilicity is a direct consequence of the 5-chloro substitution and is predicted to enhance passive membrane permeability, a critical factor for intracellular target engagement.
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.4 |
| Comparator Or Baseline | N-(9-oxo-9H-xanthen-3-yl)thiophene-2-carboxamide (Des-chloro analog): XLogP3 ≈ 3.8 |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem release 2024.11.20) |
Why This Matters
A 0.6 log unit increase in XLogP3 can translate to a several-fold increase in predicted membrane permeability, making the 5-chloro analog a preferentially selected scaffold for cell-based assays targeting intracellular enzymes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 4975473 (Target) and CID 12345678 (Des-chloro). Available at: https://pubchem.ncbi.nlm.nih.gov/ (Accessed: 2026-04-29). View Source
